Benzoic acid--cyclohexane-1,2-diol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–cyclohexane-1,2-diol (2/1) is an organic compound that combines benzoic acid and cyclohexane-1,2-diol in a 2:1 ratio Benzoic acid is a simple aromatic carboxylic acid, while cyclohexane-1,2-diol is a diol with two hydroxyl groups on adjacent carbon atoms in a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–cyclohexane-1,2-diol (2/1) can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexene in the presence of a suitable oxidizing agent to form cyclohexane-1,2-diol. The reaction conditions typically include:
Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4)
Solvent: Tetrahydrofuran (THF) or water
Temperature: Controlled to prevent excessive heat, usually around 30°C
Industrial Production Methods
Industrial production of benzoic acid–cyclohexane-1,2-diol (2/1) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents is optimized for cost-effectiveness and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–cyclohexane-1,2-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: The benzoic acid component can be reduced to benzyl alcohol.
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Cyclohexane-1,2-dione, benzoic acid derivatives
Reduction: Benzyl alcohol, cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Benzoic acid–cyclohexane-1,2-diol (2/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzoic acid–cyclohexane-1,2-diol (2/1) involves its interaction with various molecular targets and pathways. The hydroxyl groups in cyclohexane-1,2-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The benzoic acid component can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-diol: A diol with similar hydroxyl groups but without the benzoic acid component.
Benzoic acid: An aromatic carboxylic acid without the cyclohexane-1,2-diol component.
Cyclohexane-1,2-dione: An oxidized form of cyclohexane-1,2-diol with two ketone groups
Uniqueness
Benzoic acid–cyclohexane-1,2-diol (2/1) is unique due to its combination of aromatic and aliphatic components, providing a versatile structure for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
59935-81-8 |
---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
benzoic acid;cyclohexane-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C6H12O2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);5-8H,1-4H2 |
InChI-Schlüssel |
LXRITLRKLRKBBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.